molecular formula C26H26ClN3O4 B265262 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265262
M. Wt: 480 g/mol
InChI Key: XZBDBZHRPCMKAI-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-26401, is a novel compound that has gained significant attention in the scientific research community. This compound belongs to the class of pyrrole derivatives and has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The exact mechanism of action of 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that it may act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a role in the regulation of inflammation and immune responses. Inhibition of PDE4 has been shown to have anti-inflammatory effects and may also have a positive effect on memory and learning.
Biochemical and Physiological Effects:
4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. In addition, it has been shown to increase the levels of the neurotransmitter acetylcholine, which is involved in memory and learning. 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have a positive effect on neurogenesis, the process by which new neurons are generated in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a therapeutic agent for various diseases. In addition, its ability to inhibit PDE4 may make it a useful tool for studying the role of PDE4 in inflammation and immune responses. However, one limitation of using 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its potential as an anti-tumor agent. Studies have shown that 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has anti-tumor activity in animal models, and further research is needed to determine its potential as a cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential as a tool for studying inflammation and immune responses.

Synthesis Methods

The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-chloro-3-ethoxybenzoic acid with 4-methylphenylhydrazine to form 4-(4-methylphenyl)-3-ethoxybenzoic acid hydrazide. This intermediate is then reacted with 1,3-dibromo-2-propanol to form 1-[3-(4-methylphenyl)-1,2,3,6-tetrahydropyridin-4-yl]propan-2-ol, which is further reacted with 1H-imidazole-1-carboxaldehyde to form the final product, 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications. It has been found to have potential anti-inflammatory and anti-tumor activities. In addition, it has been shown to have a positive effect on memory and learning in animal models. 4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H26ClN3O4

Molecular Weight

480 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H26ClN3O4/c1-3-34-21-10-9-19(15-20(21)27)24(31)22-23(18-7-5-17(2)6-8-18)30(26(33)25(22)32)13-4-12-29-14-11-28-16-29/h5-11,14-16,23,31H,3-4,12-13H2,1-2H3/b24-22+

InChI Key

XZBDBZHRPCMKAI-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)C)/O)Cl

SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)C)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)C)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.